molecular formula C16H13NO4 B5566922 3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid

3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid

Cat. No. B5566922
M. Wt: 283.28 g/mol
InChI Key: CASWJRWNOPGQNO-UHFFFAOYSA-N
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Description

“3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid” is a compound that plays a crucial role in the biosynthesis of benzoic acids (BAs) in plants . BAs are important structural elements in a wide variety of essential compounds and natural products .


Synthesis Analysis

The synthesis of this compound involves a CoA-dependent β-oxidative pathway, which occurs in peroxisomes . The core of this pathway is cinnamic acid → cinnamoyl-CoA → 3-hydroxy-3-phenylpropanoyl-CoA → 3-oxo-3-phenylpropanoyl-CoA → benzoyl-CoA .


Molecular Structure Analysis

The molecular formula of “3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid” is C16H15NO3 . Its InChI code is 1S/C16H15NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-8,11H,9-10H2,(H,17,18)(H,19,20) .


Chemical Reactions Analysis

The compound is involved in the biosynthesis of benzoic acids in plants . The enzymes responsible for the first and last reactions of the core BA β-oxidative pathway have previously been characterized in petunia, a plant with flowers rich in phenylpropanoid/benzenoid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.3 . It is a solid substance .

Scientific Research Applications

  • Enantioselective Synthesis and Amino Acid Derivatives : 3-Aminopropanoic acid derivatives, including those with phenyl groups, have been synthesized enantioselectively, which are analogues of aromatic amino acids. These compounds are important in the synthesis of β-analogues of aromatic amino acids (Arvanitis et al., 1998).

  • Biosynthetic Pathways in Bacteria and Plants : Research has highlighted the biosynthetic pathways of benzoic acid and its derivatives in both bacteria and plants. This includes the study of plant enzymes such as phenylalanine ammonia-lyase (PAL) and their bacterial counterparts (Moore et al., 2002).

  • Crystal Structure Analysis : The crystal structure of certain benzoic acid derivatives has been analyzed, providing insights into molecular conformations and hydrogen bonding patterns (Chong et al., 2016).

  • Benzoic Acid Biosynthesis Mechanism : Studies have explored the biosynthesis of benzoic acid in plants and bacteria, revealing pathways similar to fatty acid β-oxidation. This research helps in understanding the production of various natural products containing benzoate-derived residues (Hertweck et al., 2001).

  • Synthesis of Optically Active Amino Acids : Methods for obtaining optically active amino acids, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, through optical resolution have been developed. This research contributes to the field of stereochemistry and pharmaceuticals (Shiraiwa et al., 2003).

  • Peptide Modification and Cell Labeling : Novel amino acid derivatives have been synthesized for use in peptide modification and live cell labeling. These derivatives are significant for biological studies and medicinal chemistry (Ni et al., 2015).

  • Friedel-Crafts Reaction in Organic Synthesis : The Friedel-Crafts reaction, involving compounds like 2-phenylbutanedioic anhydride and resulting in derivatives such as 3-benzoyl-2-phenylpropanoic acid, is essential in organic synthesis and the production of various chemical compounds (Hashimoto & Takatsuka, 1977).

  • Nitric Oxide-Releasing Aspirin Prodrugs : Research into the synthesis of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid, which release nitric oxide, has implications for the development of new therapeutic agents (Rolando et al., 2013).

  • Benzoic Acid Biosynthesis in Petunia : Studies on the benzoic acid biosynthesis pathway in petunia flowers have contributed to our understanding of plant metabolism and the production of volatile compounds (Qualley et al., 2012).

  • Enzyme Inhibition Studies : Research on the inhibition of enzymes like carboxypeptidase A by substrate analogues, including those derived from benzoic acid, aids in understanding enzyme function and drug development (Galardy & Kortylewicz, 1984).

Mechanism of Action

The compound is conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

properties

IUPAC Name

3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-14(11-5-2-1-3-6-11)10-15(19)17-13-8-4-7-12(9-13)16(20)21/h1-9H,10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASWJRWNOPGQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Oxo-3-phenylpropanoyl)amino]benzoic acid

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